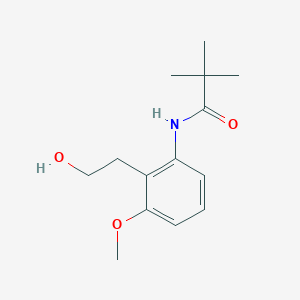

N-(2-(2-羟乙基)-3-甲氧基苯基)叔丁酰胺

描述

N-(2-(2-hydroxyethyl)-3-methoxyphenyl)pivalamide, also known as N-MEPIV, is an important compound for scientific research. It is a cyclic amide derivative of pivalic acid, a carboxylic acid with a pivaloyl group as its functional group. N-MEPIV is a versatile compound with many applications in laboratory experiments and scientific research.

科学研究应用

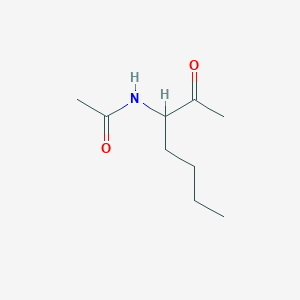

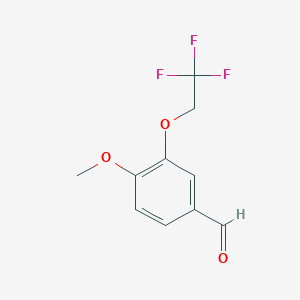

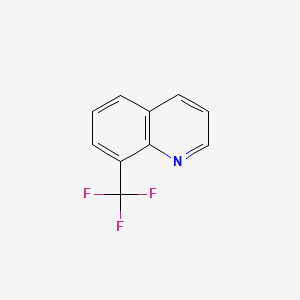

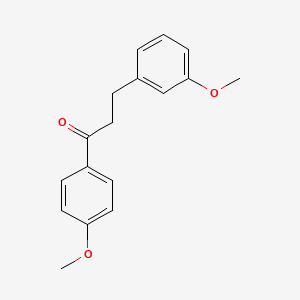

叔丁酰胺衍生物的锂化: Smith、El-Hiti 和 Alshammari (2012 年) 的研究探索了 N-[2-(4-甲氧基苯基)乙基]叔丁酰胺的锂化。他们发现,在低温下使用 THF 中的 n-BuLi 会产生涉及叔丁酰氨基乙基邻位环取代产物的高收率。这很重要,因为它不同于使用 t-BuLi 的早期结果 (Smith、El-Hiti 和 Alshammari,2012 年)。

叔丁酰胺水解: Bavetsias、Henderson 和 McDonald (2004 年) 开发了一种使用室温下 MeOH 中的 Fe(NO3)(3) 进行叔丁酰胺水解的简单方法。他们的研究重点是 2-叔丁酰胺基-3H-嘧啶-4-酮和相关化合物,在水解后产生相应的胺 (Bavetsias、Henderson 和 McDonald,2004 年)。

囊性纤维化治疗: Yu 等人 (2008 年) 发现 N-(5-(2-(5-氯-2-甲氧基苯基氨基)噻唑-4-基)-4-甲基噻唑-2-基)叔丁酰胺在纠正囊性纤维化蛋白 DeltaF508-CFTR 的缺陷细胞加工方面显示出潜力。他们的研究强调了双噻唑系链构象对矫正剂活性很重要,为囊性纤维化治疗提供了见解 (Yu 等人,2008 年)。

叔丁酰胺化合物的结构分析: Atalay、Gerçeker、Esercİ 和 Ağar (2016 年) 研究了叔丁酰胺化合物的分子结构,重点关注其分子内氢键和晶体性质。他们的研究提供了有关叔丁酰胺衍生物结构特征的宝贵信息 (Atalay、Gerçeker、Esercİ 和 Ağar,2016 年)。

人肝微粒体中的代谢研究: Song 等人 (2014 年) 探索了 KRO-105714(一种包括叔丁酰胺衍生物的化合物)在人肝微粒体中的代谢途径和代谢物。他们的研究有助于了解此类化合物在炎症治疗中的治疗潜力 (Song 等人,2014 年)。

作用机制

Target of Action

It is known that similar compounds, such as n-(2-hydroxyethyl)hexadecanamide, bind to nuclear receptors . These receptors play a crucial role in regulating gene expression and are involved in various biological processes, including inflammation and pain .

Mode of Action

Compounds with similar structures, such as n-(2-hydroxyethyl)hexadecanamide, have been shown to bind to nuclear receptors . This binding can lead to a variety of biological effects, some of which are related to chronic inflammation and pain .

Biochemical Pathways

Related compounds have been shown to influence pathways associated with inflammation and pain

Pharmacokinetics

Related compounds such as n-(2-hydroxyethyl)-2,5-pyrrolidine have been studied for their pharmacokinetic properties . These studies have shown that such compounds have good solubility and are metabolically stable in vitro . They also exhibit rapid urinary excretion and are preferentially excreted via the fecal route .

Result of Action

Related compounds have been shown to have anti-inflammatory, anti-nociceptive, neuroprotective, and anticonvulsant properties . These effects are likely due to their interaction with nuclear receptors and subsequent influence on gene expression .

Action Environment

For example, the presence of certain ions can influence the formation of hydrogels from related compounds

属性

IUPAC Name |

N-[2-(2-hydroxyethyl)-3-methoxyphenyl]-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3/c1-14(2,3)13(17)15-11-6-5-7-12(18-4)10(11)8-9-16/h5-7,16H,8-9H2,1-4H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLQCFCOZILVCKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(C(=CC=C1)OC)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40506314 | |

| Record name | N-[2-(2-Hydroxyethyl)-3-methoxyphenyl]-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40506314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2-hydroxyethyl)-3-methoxyphenyl)pivalamide | |

CAS RN |

76093-72-6 | |

| Record name | N-[2-(2-Hydroxyethyl)-3-methoxyphenyl]-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40506314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

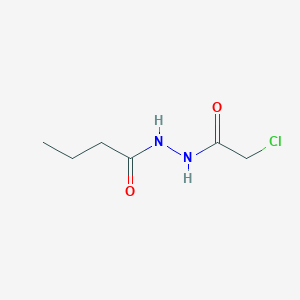

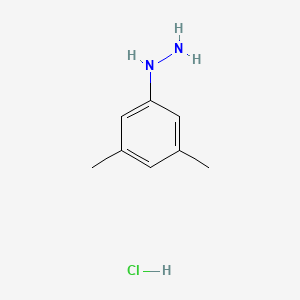

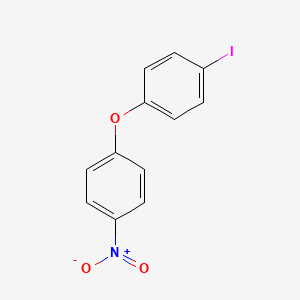

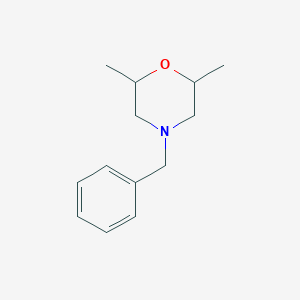

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(Propan-2-yl)oxy]acetaldehyde](/img/structure/B1315204.png)

![5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B1315213.png)